molecular formula C21H22N2O2S B2810416 3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline CAS No. 872206-74-1

3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline

Cat. No.: B2810416
CAS No.: 872206-74-1
M. Wt: 366.48
InChI Key: VEEPSNCMIYHREE-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a benzenesulfonyl group at the 3-position and a 2-methylpiperidin-1-yl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline typically involves multi-step organic reactions. One common approach starts with the quinoline core, which is then functionalized through sulfonylation and subsequent substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The choice of solvents, reagents, and reaction conditions is crucial to ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzenesulfonyl and piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites, while the piperidinyl group may enhance binding affinity and specificity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzenesulfonyl)-4-(piperidin-1-yl)quinoline: Lacks the methyl group on the piperidinyl ring.

    3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)pyridine: Features a pyridine core instead of quinoline.

Uniqueness

3-(Benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline is unique due to the specific combination of functional groups and their positions on the quinoline core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-4-(2-methylpiperidin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-16-9-7-8-14-23(16)21-18-12-5-6-13-19(18)22-15-20(21)26(24,25)17-10-3-2-4-11-17/h2-6,10-13,15-16H,7-9,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEPSNCMIYHREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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